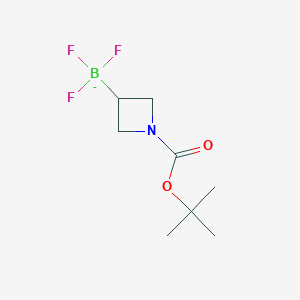
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is a compound that features a unique combination of a tert-butoxycarbonyl (Boc) protected azetidine ring and a trifluoroborate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by the introduction of the trifluoroborate moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. The trifluoroborate group can then be introduced through a reaction with a suitable boron reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while deprotection results in the formation of the free amine.
Applications De Recherche Scientifique
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can be deprotected to reveal the free amine, which can then interact with various biological targets. The trifluoroborate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-tert-Butoxycarbonylazetidin-3-yl)acetic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
(1-tert-Butoxycarbonylazetidin-3-yl)methanol: A Boc-protected azetidine with a hydroxyl group.
(1-tert-Butoxycarbonylazetidin-3-yl)amine: The deprotected form of the compound.
Uniqueness
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties and reactivity compared to other Boc-protected azetidine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H14BF3NO2- |
|---|---|
Poids moléculaire |
224.01 g/mol |
Nom IUPAC |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12/h6H,4-5H2,1-3H3/q-1 |
Clé InChI |
YLEBDYTXMGVBKQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)


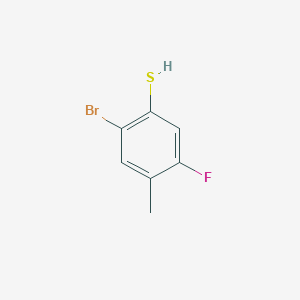

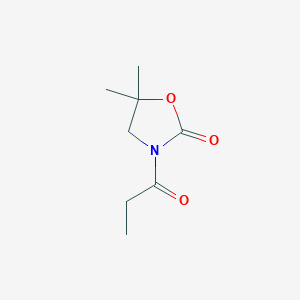
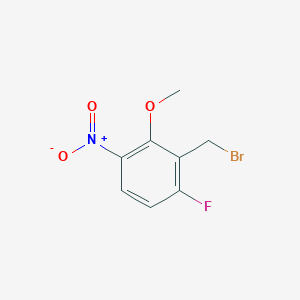
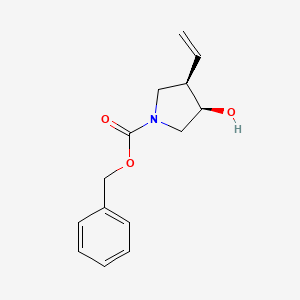
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
